REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([OH:12])=[O:11])[C:5](O)=[N:6][C:7]=1[CH3:8].C1(P(Cl)([Cl:21])=O)C=CC=CC=1>O>[Cl:21][C:5]1[C:4]([C:10]([OH:12])=[O:11])=[CH:3][C:2]([Cl:1])=[C:7]([CH3:8])[N:6]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1C)O)C(=O)O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The water was extracted with 3×100 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2×100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude residue was crystallized from hexane
|
Type
|
CUSTOM
|
Details
|
to give 1.7 g (31%) of beige analytically pure crystals, m.p. 123°-38° C. with decomposition
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=C(C=C1C(=O)O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |